molecular formula C9H9IO3 B12838057 1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one

1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one

Cat. No.: B12838057
M. Wt: 292.07 g/mol
InChI Key: WTVLNMNSIRXQJX-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO3 It is a derivative of acetophenone, characterized by the presence of hydroxy, iodo, and methoxy functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one typically involves the iodination of 1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:

  • Dissolve 1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one in a suitable solvent like acetic acid.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: this compound can be converted to this compound.

    Reduction: The product would be 1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethanol.

    Substitution: Products depend on the nucleophile used, such as 1-(2-Hydroxy-5-amino-4-methoxyphenyl)ethan-1-one when using an amine.

Scientific Research Applications

1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one: Differently substituted, leading to variations in reactivity and biological activity.

    1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone:

Uniqueness

1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethan-1-one is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and may impart specific biological activities not seen in its non-iodinated counterparts.

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

1-(2-hydroxy-5-iodo-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9IO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3

InChI Key

WTVLNMNSIRXQJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)OC)I

Origin of Product

United States

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